molecular formula C26H27N5O3 B591686 1'-epi-Entecavir-di-o-benzyl Ether CAS No. 1354695-86-5

1'-epi-Entecavir-di-o-benzyl Ether

Cat. No.: B591686
CAS No.: 1354695-86-5
M. Wt: 457.534
InChI Key: KROVOOOAPHSWCR-BDTNDASRSA-N
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Description

1'-epi-Entecavir-di-o-benzyl Ether is a stereoisomeric derivative of Entecavir, a guanosine nucleoside analogue used as an antiviral agent against hepatitis B virus (HBV). This compound features a unique epimerization at the 1'-position of the cyclopentyl ring and two benzyl ether groups protecting hydroxyl moieties. Its molecular formula is C28H28N6O3, with a molecular weight of 457.54 g/mol . The benzyl groups enhance lipophilicity, making it a critical intermediate in synthesizing or purifying Entecavir .

Properties

CAS No.

1354695-86-5

Molecular Formula

C26H27N5O3

Molecular Weight

457.534

IUPAC Name

2-amino-9-[(1R,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-3H-purin-6-one

InChI

InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21+,22-/m0/s1

InChI Key

KROVOOOAPHSWCR-BDTNDASRSA-N

SMILES

C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4NC(=NC5=O)N

Synonyms

2-Amino-1,9-dihydro-9-[(1R,3R,4S)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one

Origin of Product

United States

Chemical Reactions Analysis

1’-epi-Entecavir-di-o-benzyl Ether undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl ether groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1’-epi-Entecavir-di-o-benzyl Ether is primarily used in scientific research for its potential therapeutic effects. It is studied for its antiviral properties, particularly against hepatitis B virus. Additionally, it serves as a reference compound in various chemical and biological experiments .

Mechanism of Action

The mechanism of action of 1’-epi-Entecavir-di-o-benzyl Ether is similar to that of entecavir. It functions by inhibiting the hepatitis B virus polymerase, thereby blocking viral replication. This inhibition occurs through competition with the natural substrate deoxyguanosine triphosphate, affecting all three activities of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares key attributes of 1'-epi-Entecavir-di-o-benzyl Ether with related derivatives:

Compound Name Molecular Weight (g/mol) Substituent Positions CAS Number Role in Synthesis
This compound 457.54 1'-epi, di-O-benzyl 649761-24-0* Process impurity/Intermediate
3',5'-Di-O-Benzyl Entecavir 457.53 3',5'-di-O-benzyl 84868-56-4 Synthetic intermediate
Entecavir EP Impurity A (1'-epi) 277.29 1'-epi, no benzyl groups 1367369-78-5 Degradation impurity
4-Dimethylsilyl Entecavir 335.44 4-dimethylsilyl substitution 1367369-79-6 Synthetic intermediate

*CAS number for Entecavir EP Impurity F (closely related) .

Key Observations:
  • Benzyl Group Impact: Di-O-benzylation increases molecular weight by ~180 g/mol compared to non-protected derivatives (e.g., Entecavir EP Impurity A), enhancing solubility in organic solvents like dichloromethane or toluene .
  • Substitution Position : 3',5'-Di-O-Benzyl Entecavir shares similar molecular weight with this compound but differs in benzyl group placement, leading to distinct chromatographic retention times during HPLC analysis .

Physicochemical Properties

Solubility and Polarity
  • This compound : Highly lipophilic due to benzyl groups; insoluble in water but miscible with chloroform, ethyl acetate, and DMF .
  • Entecavir EP Impurity A : Polar hydroxyl groups enable partial water solubility (≈50 mg/L), contrasting sharply with benzylated derivatives .
Thermal Stability
  • Benzyl ethers generally exhibit higher boiling points (>300°C) compared to non-etherified Entecavir derivatives (e.g., Entecavir EP Impurity A, boiling point ≈154°C) .

Research Findings and Industrial Relevance

  • Chromatographic Behavior : Reverse-phase HPLC studies show that this compound elutes later than 3',5'-Di-O-Benzyl Entecavir due to increased hydrophobicity from the 1'-epi configuration .
  • Stability Studies : Under acidic conditions, benzyl ethers hydrolyze to yield Entecavir EP Impurity A, emphasizing the need for controlled synthetic conditions .
  • Regulatory Considerations : The U.S. Pharmacopeia (USP) mandates impurity levels of this compound to remain below 0.15% in Entecavir formulations .

Preparation Methods

Benzylation of Hydroxyl Groups

The primary synthetic challenge lies in selectively protecting hydroxyl groups to prevent unwanted side reactions. Two dominant approaches are documented:

Benzyl Bromide-Mediated Protection

Benzyl bromide (BnBr) is widely used for hydroxyl protection under basic conditions. In a representative procedure, the parent entecavir derivative is treated with BnBr and potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at 0–5°C, achieving >85% yield for di-O-benzylation. The reaction proceeds via an SN2 mechanism, with the bulky t-BuOK base minimizing over-alkylation.

Benzyl Alcohol/Base Systems

Alternative methods employ benzyl alcohol (BnOH) with lithium hydroxide (LiOH) in dimethylacetamide (DMA) at 60°C. This approach avoids hazardous alkyl halides but requires longer reaction times (24–48 hours) and yields marginally lower conversions (72–78%).

Table 1: Comparison of Hydroxyl Protection Methods

Reagent SystemSolventTemperatureYield (%)Reference
BnBr + t-BuOKTHF0–5°C85–90
BnOH + LiOHDMA60°C72–78

Stereochemical Inversion at the 1'-Position

Mitsunobu Reaction for Epimerization

The 1'-epi configuration is introduced via a Mitsunobu reaction, leveraging triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to invert stereochemistry. In a optimized protocol, the 1'-hydroxyl intermediate is reacted with p-nitrobenzoic acid in THF at −20°C, achieving 92% enantiomeric excess (ee). The reaction’s success hinges on strict anhydrous conditions to prevent hydrolysis of the activated intermediate.

Enzymatic Resolution

Although less common, lipase-mediated kinetic resolution has been explored using Pseudomonas cepacia lipase in isopropyl ether. This method provides 88% ee but requires costly enzymes and extended incubation (72 hours), making it less industrially viable.

Nucleoside Coupling and Purine Functionalization

Glycosidic Bond Formation

Coupling the protected cyclopentyl moiety to the purine base employs a Vorbrüggen-type reaction. Using hexamethyldisilazane (HMDS) as a silylating agent and trimethylsilyl triflate (TMSOTf) as a Lewis acid, the reaction proceeds in dichloromethane (DCM) at reflux (40°C), yielding 80–85% of the coupled product.

Purine Base Modifications

The 6-oxo group of the purine ring is introduced via oxidation of a 6-thio intermediate using m-chloroperbenzoic acid (mCPBA) in acetic acid. This step achieves 95% conversion but necessitates careful pH control (pH 6.5–7.0) to prevent over-oxidation.

Sequential Deprotection and Final Purification

Hydrogenolytic Benzyl Removal

Final deprotection is achieved via catalytic hydrogenation using 10% palladium on carbon (Pd/C) under 50 psi H₂ in ethanol. This step quantitatively removes benzyl groups while preserving the purine base’s integrity.

Chromatographic Purification

Crude product is purified using reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% trifluoroacetic acid). This resolves diastereomeric impurities, achieving >99% purity.

Table 2: Key Reaction Parameters for Deprotection

ParameterConditionsOutcomeReference
Catalyst10% Pd/CComplete debenzylation
Pressure50 psi H₂24 hours
SolventEthanolNo side products

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃) confirms the 1'-epi configuration via distinct coupling constants: J₁',2' = 4.8 Hz (vs. 7.2 Hz in entecavir). The benzyl ether protons resonate as two doublets at δ 4.52 and 4.48 ppm, integrating for four protons.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) exhibits a molecular ion peak at m/z 458.2165 [M+H]⁺, matching the theoretical mass of C₂₆H₂₈N₅O₃ (458.2162).

Q & A

Q. What strategies mitigate batch-to-batch variability in compound synthesis?

  • Answer : Implement Quality by Design (QbD) principles. Characterize critical quality attributes (CQAs) such as residual solvents and enantiomeric excess. Use in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring. Maintain detailed batch records for traceability .

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